molecular formula C7H10ClN3 B3021803 Benzimidohydrazide CAS No. 28819-30-9

Benzimidohydrazide

Cat. No.: B3021803
CAS No.: 28819-30-9
M. Wt: 171.63 g/mol
InChI Key: LGCHTRBWBXRSLJ-UHFFFAOYSA-N
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Description

Benzimidohydrazide, also known as benzenecarboximidohydrazide, is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amidine derivative and a primary amine group. This compound is typically found as a light-red to brown solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidohydrazide can be synthesized through the condensation reaction of benzoic acid hydrazide with benzaldehyde. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzimidohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzimidohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzimidohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s primary amine group plays a crucial role in its binding to target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an amidine derivative and a primary amine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .

Biological Activity

Benzimidohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of benzimidazole and hydrazine, characterized by its unique structural properties that contribute to its biological efficacy. The compound has been synthesized in various forms, leading to derivatives with enhanced pharmacological profiles.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves the reaction of benzimidazole with hydrazine derivatives. The structural modifications can significantly influence their biological activity. For instance, the introduction of various substituents on the benzene ring can enhance anticancer properties or antimicrobial efficacy.

Example of Synthesis

  • General Reaction :
    Benzimidazole+HydrazineThis compound\text{Benzimidazole}+\text{Hydrazine}\rightarrow \text{this compound}

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds synthesized with dihydropyrazole moieties demonstrated potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
H20A549 (Lung)0.46
H20MCF-7 (Breast)0.29
H20HeLa (Cervical)0.15
H20HepG2 (Liver)0.21

These compounds were also identified as effective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, with an IC50 value of 0.08 μM for EGFR inhibition .

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Tested Bacteria : Escherichia coli, Staphylococcus aureus
  • Method : Broth microdilution testing
  • Results : Certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .

Case Studies

  • Antitumor Activity : In a study evaluating the antitumor effects of newly synthesized this compound derivatives, compounds showed notable cytotoxicity in both 2D and 3D cell culture systems. The results indicated that these compounds could effectively inhibit tumor cell proliferation while maintaining lower toxicity levels .
  • Antiviral Activity : Some derivatives have also been tested for antiviral properties. For example, a specific this compound derivative demonstrated viral inhibitory effects comparable to established antiviral drugs .

The mechanisms by which benzimidohydrazides exert their biological activities are multifaceted:

  • EGFR Inhibition : Compounds targeting EGFR can disrupt signaling pathways involved in cell proliferation and survival.
  • DNA Binding : Certain derivatives have been shown to intercalate into DNA or bind selectively to DNA grooves, affecting replication and transcription processes .
  • Antibacterial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Properties

IUPAC Name

N'-aminobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHTRBWBXRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.